2'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone
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Overview
Description
2’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone is a fluorinated organic compound characterized by the presence of both trifluoromethoxy and trifluoroacetophenone groups. Fluorinated compounds are widely recognized for their unique physicochemical properties, such as increased stability, lipophilicity, and high electronegativity . These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of aryl halides using trifluoromethoxylation reagents . This process often requires the use of catalysts and specific reaction conditions to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by the presence of a leaving group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often utilized.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while oxidation and reduction can lead to the formation of different functional groups .
Scientific Research Applications
2’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone involves its interaction with molecular targets through its trifluoromethoxy and trifluoroacetophenone groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects . The high electronegativity and lipophilicity of the trifluoromethoxy group contribute to its ability to interact with hydrophobic pockets in proteins and other macromolecules .
Comparison with Similar Compounds
Trifluoromethyl Ethers: Compounds containing the trifluoromethyl ether group share similar properties, such as increased stability and lipophilicity.
Trifluoroacetophenones: These compounds also exhibit high electronegativity and are used in similar applications.
Uniqueness: 2’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone is unique due to the combination of both trifluoromethoxy and trifluoroacetophenone groups on the same molecule.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[2-(trifluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-8(11,12)7(16)5-3-1-2-4-6(5)17-9(13,14)15/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTKJRPRAIOLIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)(F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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